molecular formula C10H11Cl2N3 B1455729 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride CAS No. 1311315-39-5

1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Cat. No. B1455729
M. Wt: 244.12 g/mol
InChI Key: AYGGUYXEVMGZSR-UHFFFAOYSA-N
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Description

“1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride” is a chemical compound with the CAS Number: 1311315-39-5 . It has a molecular weight of 244.12 . The IUPAC name for this compound is 1-(2-chlorobenzyl)-1H-imidazol-2-amine hydrochloride . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound has been done in five steps . Initially, cyclohexanone was made to react with 2-chlorophenyl magnesium bromide reagent followed by dehydration in the presence of an acidic ionic liquid . This resulted in the formation of 1-(2-chlorophenyl)-cyclohexene . The synthesized alkene was then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature resulted in the synthesis of the compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide, dehydration, oxidation, imination, and rearrangement .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 244.12 .

Scientific Research Applications

Synthesis and Chemical Analysis

The synthesis of imidazole derivatives, including structures similar to 1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride, has been a focus of chemical research due to their potential as pharmaceutical intermediates. Zhou et al. (2018) discussed a practical synthetic route for an imidazole derivative, highlighting the chemical's relevance in pharmaceutical applications. The process involved cyclisation, hydrolysis, and methylation, demonstrating the compound's versatile synthetic pathways and its potential utility in developing various chemical entities (Zhou et al., 2018).

Biological Activity and Antifungal Properties

Research on imidazole derivatives also extends to their biological activity, particularly their antifungal properties. Setzu et al. (2002) investigated 1H-imidazol-1-amine derivatives, finding that certain compounds exhibited promising antifungal activities. This study suggests the potential of imidazole derivatives in developing new antifungal agents, with a focus on structure-activity relationships to optimize their efficacy (Setzu et al., 2002).

Molecular Docking and Spectral Studies

The molecular structure and electronic properties of imidazole derivatives have been explored through experimental and theoretical techniques. Aayisha et al. (2019) conducted DFT, molecular docking, and spectral analysis on a related imidazole compound, revealing its role as an alpha-2-imidazoline receptor agonist with potential antihypertensive effects. Such studies provide a deeper understanding of the compound's biological interactions and its implications for medicinal chemistry (Aayisha et al., 2019).

Isozyme-Selective Inhibition

The specificity of imidazole derivatives towards heme oxygenase (HO) isozymes has been another area of interest. Vlahakis et al. (2006) synthesized imidazole-dioxolane compounds, demonstrating their selective inhibition of the HO-1 isozyme. This selectivity is crucial for therapeutic applications, providing a pathway to minimize side effects associated with non-selective inhibition (Vlahakis et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]imidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-13-10(14)12;/h1-6H,7H2,(H2,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGGUYXEVMGZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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